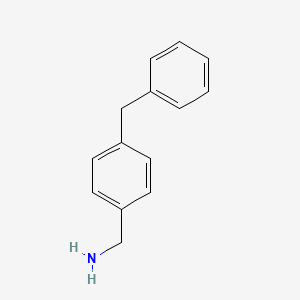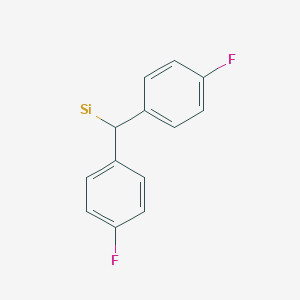
(S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷是一种手性化合物,其特征在于吡咯烷环被3,5-二溴-2-甲氧基苯基取代
准备方法
合成路线和反应条件
(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷的合成通常涉及以下步骤:
起始原料: 合成从商业上可获得的起始原料开始,如3,5-二溴-2-甲氧基苯甲醛和(S)-吡咯烷。
中间体的形成: 3,5-二溴-2-甲氧基苯甲醛的醛基在酸性或碱性条件下与(S)-吡咯烷反应形成亚胺中间体。
还原: 然后使用还原剂(如硼氢化钠或氢化铝锂)还原亚胺中间体,得到(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷。
工业生产方法
(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷的工业生产方法可能涉及类似的合成路线,但经过优化以实现大规模生产。这包括使用连续流动反应器和自动化系统以确保高产率和纯度。
化学反应分析
反应类型
(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化以形成相应的氧化产物。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 化合物中的溴原子可以与亲核试剂(如胺或硫醇)发生亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬和其他氧化剂。
还原: 硼氢化钠、氢化铝锂。
取代: 胺、硫醇和其他亲核试剂。
形成的主要产物
氧化: (S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷的氧化衍生物。
还原: 还原衍生物。
取代: 溴原子被亲核试剂取代的取代产物。
科学研究应用
(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷有几个科学研究应用:
药物化学: 研究该化合物作为药物中间体的潜力及其生物活性。
有机合成: 它用作合成更复杂有机分子的构建块。
生物学研究: 研究该化合物与生物靶标的相互作用及其潜在的治疗效果。
工业应用: 它用于开发新材料和化学工艺。
作用机制
(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- ®-2-(3,5-二溴-2-甲氧基苯基)吡咯烷
- (S)-2-(3,5-二溴-4-甲氧基苯基)吡咯烷
- ®-2-(3,5-二溴-4-甲氧基苯基)吡咯烷
独特性
(S)-2-(3,5-二溴-2-甲氧基苯基)吡咯烷由于其特定的立体化学和取代模式而具有独特性。这种独特性会导致与类似化合物相比,具有不同的生物活性和化学反应性。
属性
分子式 |
C11H13Br2NO |
|---|---|
分子量 |
335.03 g/mol |
IUPAC 名称 |
2-(3,5-dibromo-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13Br2NO/c1-15-11-8(10-3-2-4-14-10)5-7(12)6-9(11)13/h5-6,10,14H,2-4H2,1H3 |
InChI 键 |
IFBDNNOGEKEIFD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Br)Br)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)




![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)
![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)

